molecular formula C9H13NO2S B3030624 2-[2-(Methylsulfonyl)phenyl]ethylamine CAS No. 933705-18-1

2-[2-(Methylsulfonyl)phenyl]ethylamine

Cat. No. B3030624
CAS RN: 933705-18-1
M. Wt: 199.27
InChI Key: KZCCTNYYIOIHOP-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfonyl)phenyl]ethylamine, also known as 2-[4-(Methylsulfonyl)phenyl]ethylamine, is an organic compound . It is a volatile liquid that can dissolve in water and is easily soluble in most organic solvents .


Synthesis Analysis

The synthesis of 2-[2-(Methylsulfonyl)phenyl]ethylamine typically involves the reaction of aniline with sulfonyl chloride . The specific steps are as follows: aniline is slowly added to sulfonyl chloride at low temperatures. The reaction temperature is gradually raised to room temperature and stirring continues. After reacting at room temperature for a while, the reaction solution is washed with cold water to remove sulfonyl chloride, and impurities are removed with alcohol. The target product is finally obtained through vacuum distillation .


Physical And Chemical Properties Analysis

The molecular weight of 2-[2-(Methylsulfonyl)phenyl]ethylamine is 199.27 . It has a predicted density of 1.188±0.06 g/cm3 and a predicted boiling point of 377.1±34.0 °C .

  • Store in a sealed, dry, and cool place, away from sources of ignition .

Scientific Research Applications

Chemical Synthesis

This compound is used in the synthesis of various other chemicals. It is often used as a building block in the synthesis of more complex molecules .

Pharmaceuticals

In the pharmaceutical industry, it is used in the development of new drugs. For example, it has been used in the synthesis of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which have shown inhibitory activities against COX-1 and COX-2 .

Material Science

In material science, it is used in the development of new materials. For example, it has been used in the creation of perovskite light-emitting diodes (LEDs) .

Optoelectronics

In the field of optoelectronics, it is used in the development of high-efficiency, bright quasi-two-dimensional perovskite light-emitting diodes .

Energy

In the energy sector, it is used in the development of new energy technologies. For example, it has been used in the creation of perovskite solar cells .

Environmental Science

In environmental science, it is used in the study of environmental pollutants. Its derivatives can be used as markers for certain types of pollution .

Future Directions

In one study, 2-[2-(Methylsulfonyl)phenyl]ethylamine was used to achieve an ideal emitter structure with superior opto-electronic, crystal, and morphological properties . This suggests potential applications in the development of bright, stable, and efficient light-emitting diodes .

properties

IUPAC Name

2-(2-methylsulfonylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCTNYYIOIHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294684
Record name 2-(Methylsulfonyl)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methylsulfonyl)phenyl]ethylamine

CAS RN

933705-18-1
Record name 2-(Methylsulfonyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933705-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methanesulfonylphenyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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